![molecular formula C13H12O5 B024798 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid CAS No. 105212-09-7](/img/structure/B24798.png)
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Overview
Description
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid is a chemical compound with the CAS Number: 105212-09-7 . It has a molecular weight of 248.24 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12O5/c1-2-3-7-9 (14)5-4-8-10 (15)6-11 (13 (16)17)18-12 (7)8/h4-6,14H,2-3H2,1H3, (H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 264 °C, a predicted boiling point of 462.9±45.0 °C, and a predicted density of 1.417±0.06 g/cm3 . Its pKa is predicted to be 2.29±0.20 .Scientific Research Applications
Antioxidant Activity
This compound has been synthesized and evaluated for its antioxidant activities . Studies have shown that certain derivatives, specifically N-alkyl amides of 7-hydroxychroman-2-carboxylic acid, exhibit potent inhibition of lipid peroxidation, which is a key factor in oxidative stress . This property is crucial for protecting cells from damage caused by free radicals and reactive oxygen species.
Neuroprotective Potential
Due to its antioxidant properties, this compound has potential applications in neuroprotection . Oxidative stress is implicated in various neurodegenerative diseases, and antioxidants like 7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid could help mitigate neuronal damage .
Cytoprotection
The compound has demonstrated cytoprotective effects in human cell studies. It helps in safeguarding cells from harmful agents and could be beneficial in developing treatments that require cellular protection during medical procedures .
Antimicrobial Properties
Chromene compounds have been studied for their antimicrobial properties . Although direct evidence for 7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid is limited, its structural class indicates potential use in combating bacterial and fungal infections .
Chemical Synthesis and Drug Design
This compound can serve as a precursor or intermediate in the synthesis of more complex molecules . Its structure allows for various modifications, making it a valuable building block in drug design and development .
properties
IUPAC Name |
7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-3-7-9(14)5-4-8-10(15)6-11(13(16)17)18-12(7)8/h4-6,14H,2-3H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHZMHZYAXOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(=CC2=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384275 | |
Record name | 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |
CAS RN |
105212-09-7 | |
Record name | 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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